

In-Depth Technical Guide: m-PEG9-t-butyl ester

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Compound of Interest

Compound Name: *m*-PEG9-*t*-butyl ester

Cat. No.: B1193058

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-t-butyl ester, with the CAS number 2768015-30-9, is a monodisperse polyethylene glycol (PEG) linker extensively utilized in biomedical research and drug development.^[1] Its structure, featuring a methoxy-terminated PEG chain of nine ethylene glycol units and a *t*-butyl ester protected carboxylic acid, offers a versatile platform for bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).^{[2][3]} The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the *t*-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxyl group.^{[4][5]}

This technical guide provides a comprehensive overview of **m-PEG9-t-butyl ester**, including its physicochemical properties, detailed experimental protocols for its application, and a conceptual workflow for its use in targeted protein degradation.

Physicochemical Properties

A clear understanding of the physicochemical properties of **m-PEG9-t-butyl ester** is essential for its effective use in experimental design. The following table summarizes its key characteristics.

Property	Value	Reference
CAS Number	2768015-30-9	
Molecular Formula	C ₂₄ H ₄₈ O ₁₁	
Molecular Weight	512.64 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long term (months to years) or 0 - 4°C for short term (days to weeks). Keep dry and in the dark.	

Core Applications in Drug Development

The primary application of **m-PEG9-t-butyl ester** lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **m-PEG9-t-butyl ester** plays a crucial role in bridging the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

Furthermore, the terminal carboxyl group, revealed after deprotection of the t-butyl ester, allows for conjugation to amine-containing molecules, making it a valuable tool for bioconjugation and the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Experimental Protocols

Deprotection of the t-Butyl Ester

The removal of the t-butyl ester protecting group is a critical step to enable subsequent conjugation reactions. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is suitable for most applications where the conjugated molecule is stable to strong acid.

Materials:

- **m-PEG9-t-butyl ester** conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve the **m-PEG9-t-butyl ester** conjugate in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 2 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash twice with water and once with saturated sodium chloride solution.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to obtain the deprotected product.

Protocol 2: Deprotection with Scavengers

This protocol is recommended when the conjugate contains acid-sensitive functional groups that may be susceptible to side reactions with the carbocation generated during t-butyl group

cleavage.

Materials:

- **m-PEG9-t-butyl ester** conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) or water as scavengers
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.
- Dissolve the **m-PEG9-t-butyl ester** conjugate in the cleavage cocktail.
- Stir the mixture at room temperature for 2-4 hours.
- Remove the TFA and other volatile components under reduced pressure.
- Proceed with purification, which may include precipitation in cold diethyl ether or chromatographic methods to remove scavenger byproducts.

Conceptual Protocol for PROTAC Synthesis

The following is a conceptual workflow for the synthesis of a PROTAC using **m-PEG9-t-butyl ester** as a linker. This process involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the deprotected PEG linker.

Step 1: Synthesis of Ligand-Linker Intermediate

- Deprotect the **m-PEG9-t-butyl ester** using one of the protocols described above to yield the free carboxylic acid.
- Activate the carboxylic acid of the deprotected linker using a coupling agent such as HATU or HBTU in the presence of an amine base like DIPEA.
- React the activated linker with the amine-functionalized ligand for the target protein of interest (POI).
- Purify the resulting POI-linker conjugate.

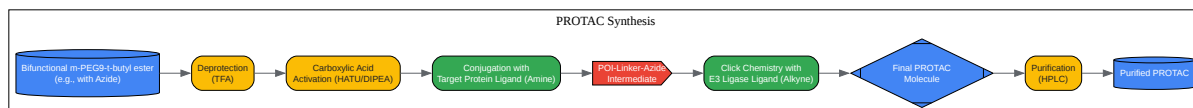
Step 2: PROTAC Assembly

- The POI-linker conjugate will have a terminal methoxy group. To attach the E3 ligase ligand, a functional group needs to be introduced at the methoxy terminus, or a bifunctional PEG linker should be used from the start. Assuming a bifunctional linker with an azide or alkyne at one end and the t-butyl ester at the other is used, the following steps would apply after deprotection and conjugation to the POI ligand.
- Perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the E3 ligase ligand functionalized with a complementary reactive group (alkyne or azide, respectively).
- Purify the final PROTAC molecule using appropriate chromatographic techniques such as HPLC.

Visualization of Experimental Workflows

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a bifunctional PEG linker derived from an **m-PEG9-t-butyl ester** precursor.

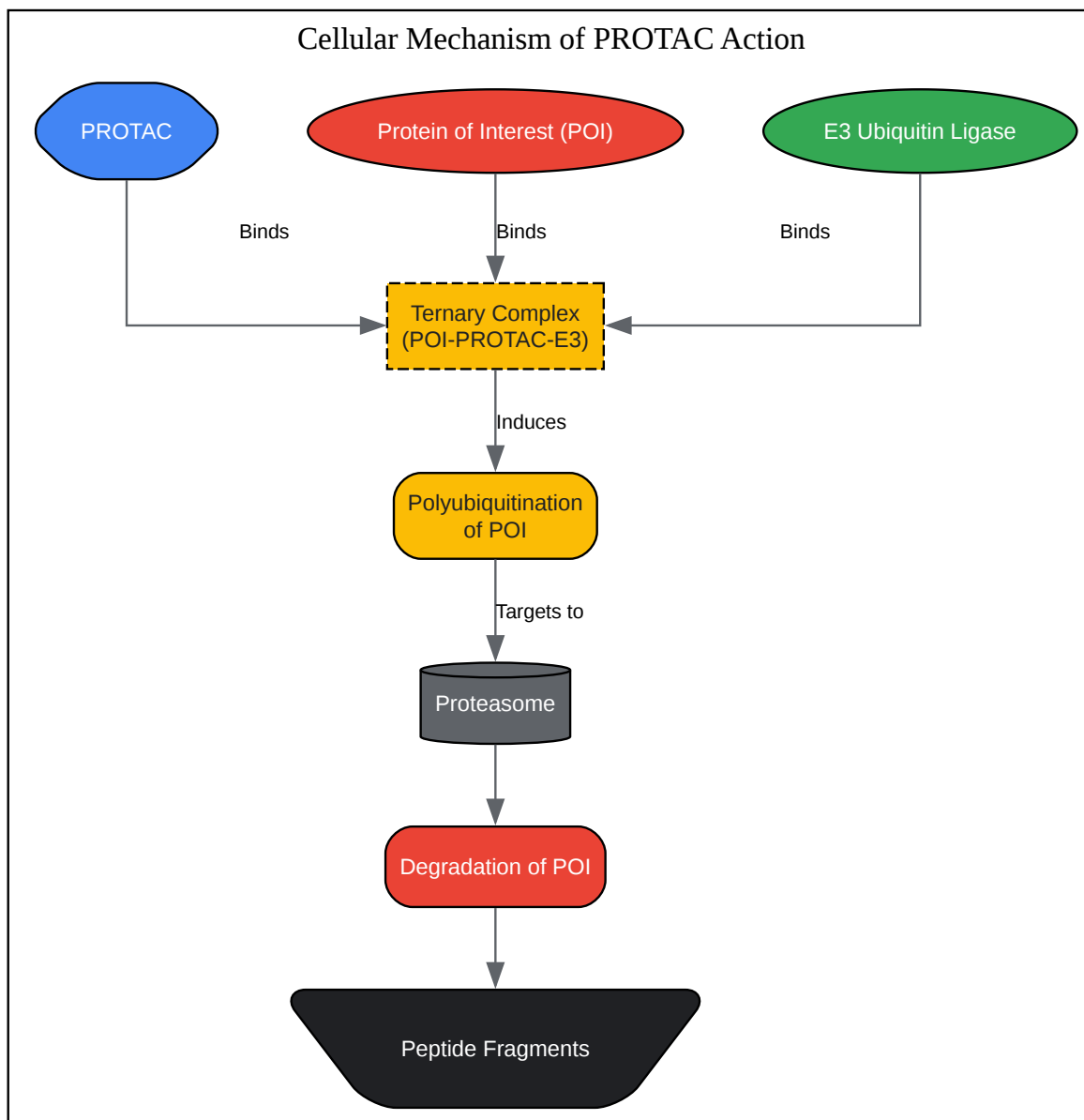


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Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional PEG linker.

Targeted Protein Degradation Workflow

This diagram illustrates the mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.



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Caption: The cellular mechanism of targeted protein degradation induced by a PROTAC molecule.

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